molecular formula C14H12N2O2 B438452 N-(3-acetylphenyl)isonicotinamide CAS No. 87060-71-7

N-(3-acetylphenyl)isonicotinamide

Cat. No.: B438452
CAS No.: 87060-71-7
M. Wt: 240.26g/mol
InChI Key: KRJADIRBSSTLHL-UHFFFAOYSA-N
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Scientific Research Applications

N-(3-acetylphenyl)isonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

N-(3-acetylphenyl)isonicotinamide is for research use only and not intended for diagnostic or therapeutic use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The biosynthesis of isonicotinamide has not been industrialized yet, despite being reported for three decades . The results of a study suggest that C.t NHase is a promising competitor for future industrial production of biosynthetic isonicotinamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)isonicotinamide typically involves the reaction of 3-acetylphenylamine with isonicotinic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)isonicotinamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the acetylphenyl and isonicotinamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-(3-acetylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10(17)12-3-2-4-13(9-12)16-14(18)11-5-7-15-8-6-11/h2-9H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJADIRBSSTLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274216
Record name N-(3-Acetylphenyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87060-71-7
Record name N-(3-Acetylphenyl)-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87060-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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